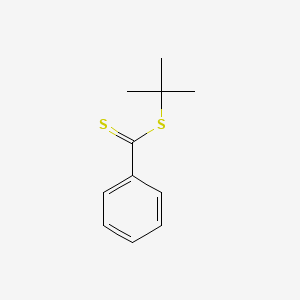

tert-Butyldithiobenzoat

Übersicht

Beschreibung

Tert-butyl Dithiobenzoate is a chemical compound widely used in the field of polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is known for its ability to mediate controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and architectures.

Wissenschaftliche Forschungsanwendungen

Tert-butyl Dithiobenzoate has numerous applications in scientific research, including:

Wirkmechanismus

Target of Action

The primary target of Tert-butyl Dithiobenzoate is the polymerization process of various monomers . It acts as a reversible chain-transfer agent in the Reversible Addition-Fragmentation chain-Transfer (RAFT) process . The RAFT process is a controlled free-radical polymerization technique that allows the synthesis of polymer structures with controlled molecular weight distributions and architectures .

Mode of Action

Tert-butyl Dithiobenzoate interacts with its targets through a series of reactions. In the early stages of the RAFT process, radicals undergo chain transfer with the initial RAFT agent, releasing leaving groups that are capable of reinitiating polymerization . The main equilibrium is a symmetrical process whereby a polymeric propagating radical reacts with a corresponding polymeric RAFT agent, forming an equivalent polymeric RAFT agent and an equivalent propagating radical .

Biochemical Pathways

The biochemical pathway primarily affected by Tert-butyl Dithiobenzoate is the RAFT polymerization process. This process involves the reversible addition and fragmentation of chain-transfer agents, allowing for the control of the molecular-mass characteristics of the copolymers . The compound plays a crucial role in this process, facilitating the efficient control of the polymerization of various monomers .

Result of Action

The result of Tert-butyl Dithiobenzoate’s action is the formation of well-defined polymers with controlled molecular weight distributions and architectures . It enables the synthesis of complex macromolecular structures, including various chain topologies, block and graft copolymers, hybrid polymers, etc .

Action Environment

The efficacy and stability of Tert-butyl Dithiobenzoate’s action can be influenced by environmental factors. For instance, the temperature can affect the rate of the RAFT process . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl Dithiobenzoate can be synthesized through a reaction involving tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of polystyryl dithiobenzoate and poly(butyl acrylate) dithiobenzoate as polymer reversible chain-transfer agents in the azeotropic copolymerization of styrene and n-butyl acrylate .

Industrial Production Methods

Industrial production of Tert-butyl Dithiobenzoate typically involves large-scale RAFT polymerization processes. These processes utilize the compound as a chain transfer agent to produce polymers with specific properties and functionalities .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl Dithiobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tert-butyl sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other sulfur-containing derivatives.

Substitution: Substitution reactions can replace the tert-butyl group with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving Tert-butyl Dithiobenzoate include tert-butyl hydroperoxide, benzyl cyanide, and various radical initiators. Reaction conditions often involve ambient temperatures and the presence of solvents like benzene .

Major Products Formed

Major products formed from reactions involving Tert-butyl Dithiobenzoate include di-tert-butyl nitroxide (DTBN) and other RAFT agents. These products are crucial intermediates in polymerization processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cumyl Dithiobenzoate: Another RAFT agent with similar properties but different reactivity and stability.

Poly(butyl acrylate) Dithiobenzoate: Used in the copolymerization of styrene and n-butyl acrylate.

Uniqueness

Tert-butyl Dithiobenzoate is unique due to its high efficiency in controlling polymerization processes and its ability to form stable radical intermediates. This makes it a preferred choice for synthesizing polymers with well-defined structures and properties .

Eigenschaften

IUPAC Name |

tert-butyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNADJWNJTLVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432825 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-55-3 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

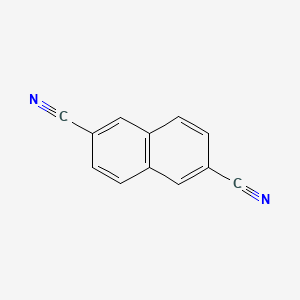

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

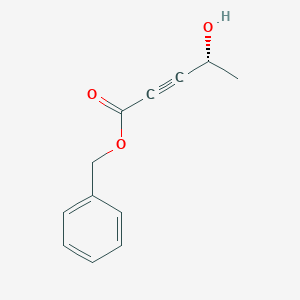

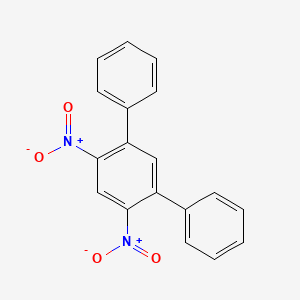

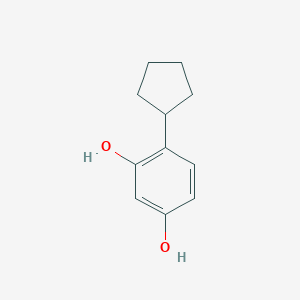

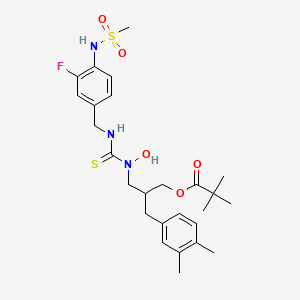

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)